molecular formula C14H21NO9 B605136 Acid-PEG3-NHS ester CAS No. 1835759-79-9

Acid-PEG3-NHS ester

Cat. No. B605136
M. Wt: 347.32
InChI Key: ROYPWGXODZJYGP-UHFFFAOYSA-N
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Description

Acid-PEG3-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

The synthesis of Acid-PEG3-NHS ester involves the reaction of the carboxylic acid group with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond .


Molecular Structure Analysis

The molecular formula of Acid-PEG3-NHS ester is C14H21NO9 . The structure includes a PEG linker, a carboxylic acid, and an NHS ester .


Chemical Reactions Analysis

The NHS ester group in Acid-PEG3-NHS ester can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This makes it an amine-reactive PEG reagent that is widely used in bioconjugation with antibodies (ADC), protein, peptide, and other molecules .


Physical And Chemical Properties Analysis

Acid-PEG3-NHS ester has a molecular weight of 347.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 14 . The exact mass is 347.12163125 g/mol , and the monoisotopic mass is also 347.12163125 g/mol . The topological polar surface area is 129 Ų .

Scientific Research Applications

Pegylation of RNA Spiegelmers

  • Application: The reaction between N-hydroxy succinimide (NHS) ester−activated carboxylic acids and amino-modified nucleic acids, as in Acid-PEG3-NHS ester, is commonly used for post-synthetic modification of oligonucleotides. This method enables attachment of small to large molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).

Bioactive Hydrogels

  • Application: Acid-PEG3-NHS ester, such as Acrylate-PEG-N-hydroxysuccinimide, is used to functionalize bioactive factors for incorporation into PEG hydrogel networks or PEGylation strategies for drug delivery. This is crucial for enhancing cell adhesion and spreading on bioactive hydrogels (Browning et al., 2013).

Targeted Cellular Imaging

  • Application: Acid-PEG3-NHS ester derivatives are used for preparing targeting fluorescent cellular imaging probes, useful in the fluorescence imaging of living cells. This is due to their good photostability, low toxicity, and efficient internalization into cells (Kim et al., 2016).

Nanohydrogels for Drug Delivery

  • Application: Acid-PEG3-NHS ester can be used to develop nanohydrogels for pH-responsive delivery of drugs like methotrexate. These nanohydrogels show great potential in drug loading and controlled release, especially in targeting cancer cells (Farzanfar et al., 2021).

Bioconjugation and Surface Modification

  • Application: This compound is employed in bioconjugation and surface modification processes. It is used for covalent bonding of polymer brushes on various substrates, which has applications in the development of advanced materials and in biomedical research (Zhang et al., 2017).

Safety And Hazards

When handling Acid-PEG3-NHS ester, it is recommended to use only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . After handling, wash thoroughly and wash contaminated clothing before reuse .

Future Directions

Acid-PEG3-NHS ester is a versatile reagent that has wide applications in bioconjugation with antibodies, proteins, peptides, and other molecules . Its use is expected to continue to grow in the field of bioconjugation and drug delivery .

properties

IUPAC Name

3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYPWGXODZJYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119868
Record name Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG3-NHS ester

CAS RN

1835759-79-9
Record name Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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